molecular formula C17H16Br2O B13878375 2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol

2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol

Cat. No.: B13878375
M. Wt: 396.1 g/mol
InChI Key: HARWWRYPZFOASH-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol is an organic compound that belongs to the class of fluorenols It is characterized by the presence of two bromine atoms at the 2 and 7 positions, a 2-methylpropyl group at the 9 position, and a hydroxyl group at the 9 position of the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 9-fluorenone to obtain 2,7-dibromo-9-fluorenone, which is then subjected to further reactions to introduce the 2-methylpropyl group and the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,7-Dibromo-9-(2-methylpropyl)fluoren-9-one.

    Reduction: 2,7-Dihydro-9-(2-methylpropyl)fluoren-9-ol.

    Substitution: 2,7-Dimethoxy-9-(2-methylpropyl)fluoren-9-ol.

Scientific Research Applications

2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol involves its interaction with molecular targets and pathways within a system. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms and the 2-methylpropyl group can influence the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H16Br2O

Molecular Weight

396.1 g/mol

IUPAC Name

2,7-dibromo-9-(2-methylpropyl)fluoren-9-ol

InChI

InChI=1S/C17H16Br2O/c1-10(2)9-17(20)15-7-11(18)3-5-13(15)14-6-4-12(19)8-16(14)17/h3-8,10,20H,9H2,1-2H3

InChI Key

HARWWRYPZFOASH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O

Origin of Product

United States

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